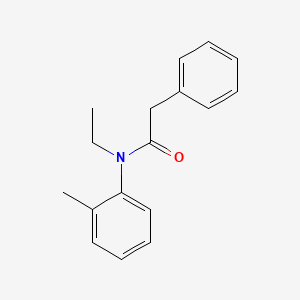![molecular formula C16H16N2O3S B5666324 N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)
N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]acrylamide (ASPAA) is a chemical compound synthesized through reactions involving acryloyl chloride and sulfanilamide. It has been studied for various applications due to its unique chemical structure and properties.
Synthesis Analysis
ASPAA is synthesized through the reaction of acryloyl chloride with sulfanilamide. The reaction conditions are optimized to achieve higher yields. For example, in one synthesis method, sulfanilamide is reacted with acryloyl chloride in specific molar ratios and precipitated in methanol/water under controlled temperature conditions (W. Zhi-xue, 2004), (W. Zhi-xue, 2005).
Molecular Structure Analysis
The molecular structure of ASPAA and its derivatives have been confirmed using techniques like 1H NMR and IR spectroscopy, along with elemental analysis. These methods help in verifying the chemical structure and composition of the synthesized compound.
Chemical Reactions and Properties
ASPAA undergoes various chemical reactions, forming copolymers when copolymerized with acrylonitrile (AN) and methyl methacrylate (MMA). The reactivity ratios of these copolymerization systems have been studied, indicating its reactivity and potential for forming different polymeric structures (W. Zhi-xue, 2004).
Physical Properties Analysis
The physical properties of ASPAA include its behavior in different states and conditions. For instance, its copolymers with acrylonitrile have been investigated for their glass transition temperatures and molecular weight, which are crucial for understanding its physical behavior in various applications (An-ran Wang et al., 2010).
Wirkmechanismus
The mechanism of action of “N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide” is not specified in the available resources. However, similar compounds may interact with various biological targets .
Safety and Hazards
The safety and hazards associated with “N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide” are not specified in the available resources. However, similar compounds may have certain safety considerations .
Zukünftige Richtungen
The future directions for the study and application of “N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide” are not specified in the available resources. However, similar compounds are often used in research and could have potential applications in various fields .
Eigenschaften
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-2-4-13(5-3-12)6-11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-11H,1H3,(H,18,19)(H2,17,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLJBXBTGDTJR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5666244.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)
![5-anilino-3-(methylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5666256.png)

![1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)


![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)

![4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)
![2-ethyl-N-[1-(phenylsulfonyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5666318.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)
